molecular formula C19H20ClN3O3 B14888113 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride

2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride

Cat. No.: B14888113
M. Wt: 373.8 g/mol
InChI Key: NVQQXFUJWZXGMT-UHFFFAOYSA-N
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Description

2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride is a chemical compound known for its potential therapeutic applications, particularly in the treatment of hematological and pulmonary disorders. This compound is also referred to as voxelotor and has been studied for its efficacy in treating conditions such as sickle cell disease and idiopathic pulmonary fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring.

    Coupling with pyridine: The pyrazole derivative is then coupled with a pyridine derivative using a suitable coupling agent.

    Methoxylation: The resulting compound undergoes methoxylation to introduce the methoxy group.

    Hydroxybenzaldehyde formation:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride involves its interaction with hemoglobin. The compound binds to hemoglobin and increases its affinity for oxygen, thereby preventing the sickling of red blood cells in sickle cell disease. This action helps maintain the normal shape and function of red blood cells, improving oxygen delivery to tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde hydrochloride is unique in its mechanism of action, specifically targeting hemoglobin to increase its oxygen affinity. This distinct mechanism sets it apart from other treatments that may have different targets or modes of action .

Properties

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

2-hydroxy-6-[[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methoxy]benzaldehyde;hydrochloride

InChI

InChI=1S/C19H19N3O3.ClH/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23;/h3-11,13,24H,12H2,1-2H3;1H

InChI Key

NVQQXFUJWZXGMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O.Cl

Origin of Product

United States

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